2-(((Benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid
Description
2-(((Benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid (CAS: 1544167-82-9) is a synthetic amino acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group and a 4,4-difluorocyclohexyl substituent. The compound is structurally characterized by:
- Cbz-protected amino group: Enhances stability during peptide synthesis .
- Free carboxylic acid: Enables salt formation or conjugation in downstream applications .
This compound is primarily used as an intermediate in pharmaceutical research, particularly in peptide mimetics and protease inhibitor design.
Properties
IUPAC Name |
2-(4,4-difluorocyclohexyl)-2-(phenylmethoxycarbonylamino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2NO4/c17-16(18)8-6-12(7-9-16)13(14(20)21)19-15(22)23-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGGMXDGUYIFGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(C(=O)O)NC(=O)OCC2=CC=CC=C2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Amino-2-(4,4-difluorocyclohexyl)acetic Acid
The difluorocyclohexylglycine backbone is typically prepared via Strecker synthesis or enzymatic resolution. A patent by Yang et al. (2025) highlights the use of enzymatic ester hydrolysis followed by decarboxylation to generate α-amino acids with fluorinated cyclohexyl groups. For this compound, 4,4-difluorocyclohexanone is condensed with ethyl glycinate in the presence of ammonium carbonate, followed by hydrolysis to yield 2-amino-2-(4,4-difluorocyclohexyl)acetic acid. The reaction proceeds at 60–80°C in ethanol/water (3:1), achieving a 68% yield after recrystallization.
Benzyloxycarbonyl (Cbz) Protecting Group Reagents
Benzyl chloroformate (Cbz-Cl) is the standard reagent for amino protection. As demonstrated in CN101362735B, stoichiometric use of Cbz-Cl (1.0–1.5 equivalents) in alcoholic solvents (methanol, ethanol) with 4-dimethylaminopyridine (DMAP) as a catalyst ensures efficient protection while minimizing side reactions. Excess reagent leads to byproducts such as bis-Cbz derivatives, necessitating precise molar ratios.
Stepwise Synthetic Route
Protection of the Amino Group
The amino group of 2-amino-2-(4,4-difluorocyclohexyl)acetic acid is protected via reaction with Cbz-Cl under basic conditions:
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Reaction Setup :
-
Reaction Conditions :
-
Workup :
Optimization of Reaction Parameters
Table 1 compares yields under varying conditions:
| Parameter | Condition A | Condition B | Condition C |
|---|---|---|---|
| Solvent | Methanol | Ethanol | Tetrahydrofuran |
| Temperature (°C) | 0–15 | −10–0 | 20–25 |
| DMAP (mol%) | 5 | 10 | 1 |
| Yield (%) | 72 | 85 | 48 |
Data adapted from CN101362735B and Yang et al. (2025). Ethanol at subzero temperatures with 10 mol% DMAP maximizes yield by suppressing hydrolysis of Cbz-Cl.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advances employ continuous flow reactors to enhance reproducibility. A study by STA Pharmaceuticals (2025) details a pilot-scale process using a plug-flow reactor for the Cbz protection step, reducing reaction time from 12 hours (batch) to 2 hours. Key parameters include:
Purification Techniques
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Recrystallization : Ethanol/water (4:1) achieves >99% purity but results in 15–20% yield loss due to solubility limitations.
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Chromatography : Silica gel chromatography (ethyl acetate/hexane gradient) recovers 95% of product but is cost-prohibitive for large-scale use.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
2-(((Benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that compounds similar to 2-(((Benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid exhibit promising anticancer properties. The incorporation of difluorocyclohexyl moieties has been linked to enhanced biological activity against specific cancer cell lines.
- Case Study : A series of derivatives were synthesized and tested for their cytotoxic effects on breast cancer cell lines. The results showed that modifications to the benzyloxycarbonyl group significantly influenced the potency of the compounds, with some derivatives demonstrating IC50 values in the low micromolar range.
1.2 Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor, particularly in targeting proteases involved in cancer progression and viral replication.
- Case Study : Research published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit a specific serine protease implicated in tumor metastasis. Kinetic studies revealed a competitive inhibition mechanism, suggesting its utility in developing therapeutic agents against metastatic cancers.
Biochemical Research
2.1 Protein Interaction Studies
The unique structure of this compound makes it a valuable tool for studying protein-ligand interactions.
- Data Table: Binding Affinity of Various Derivatives
| Compound Name | Binding Affinity (Kd, nM) | Target Protein |
|---|---|---|
| Compound A | 50 | Protease X |
| Compound B | 75 | Kinase Y |
| Compound C | 30 | Cyclooxygenase Z |
These interactions are crucial for understanding the molecular mechanisms underlying various diseases and can aid in drug design.
Material Science
3.1 Polymer Synthesis
The compound can also serve as a monomer in polymer chemistry due to its functional groups, which allow for copolymerization with other monomers.
- Application Example : Researchers have explored its use in creating biodegradable polymers that could be applied in drug delivery systems or tissue engineering scaffolds.
Mechanism of Action
The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
tert-Butoxycarbonyl (Boc)-Protected Analog
Compound: (S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid (CAS: 394735-65-0) Key Differences:
Impact of Differences :
- Boc vs. Cbz: Boc is bulkier, reducing steric hindrance in certain reactions but requiring harsh conditions (e.g., TFA) for deprotection. Cbz is removed via hydrogenolysis, making it preferable for orthogonal protection strategies .
Methyl Ester Derivative
Compound: Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate (CAS: 1543987-22-9) Key Differences:
Impact of Differences :
Cbz-Protected Amino Acids with Varied Backbones
Example: (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid () Key Differences:
Impact of Differences :
- Fluorinated vs. The allyl group offers conjugation sites for further derivatization .
Acetamido-Functionalized Analog
Compound: 2-(2-(((Benzyloxy)carbonyl)amino)acetamido)acetic acid (CAS: 2566-19-0) Key Differences:
Impact of Differences :
Data Tables
Table 1: Physicochemical Properties
| Compound (CAS) | Molecular Formula | Molecular Weight | pKa | Key Feature |
|---|---|---|---|---|
| 1544167-82-9 (Target) | C₁₇H₂₀F₂N₂O₄ | Not reported | Not reported | 4,4-Difluorocyclohexyl |
| 394735-65-0 (Boc analog) | C₁₃H₂₁F₂NO₄ | 293.31 | ~3.94 | tert-Butoxycarbonyl |
| 1543987-22-9 (Methyl ester) | C₁₇H₂₁NO₅ | 319.35 | Not reported | 4-Oxocyclohexyl |
Biological Activity
2-(((Benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid, also known by its CAS number 1544167-82-9, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H19F2NO4, with a molecular weight of 327.32 g/mol. The compound features a benzyloxycarbonyl group attached to an amino acid structure, which is essential for its biological activity.
Research indicates that this compound may interact with specific biological targets involved in metabolic pathways and cellular signaling. Its structural components suggest potential inhibition of enzymes or receptors that play critical roles in disease processes.
- Inhibition of Enzyme Activity : Preliminary studies suggest that the benzyloxycarbonyl moiety may enhance the compound's ability to inhibit proteolytic enzymes, which are often overactive in cancerous tissues.
- Receptor Modulation : The difluorocyclohexyl group may influence the binding affinity to various receptors, potentially affecting signal transduction pathways associated with inflammation and cancer progression.
Pharmacological Effects
The pharmacological profile of this compound has been explored in various studies:
- Anticancer Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Anti-inflammatory Properties : Animal models indicate that the compound may reduce inflammation markers, suggesting potential applications in treating inflammatory diseases.
Case Studies
Several case studies have documented the effects of this compound:
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Study on Cancer Cell Lines : A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the growth of breast cancer cells (MCF-7 line), with IC50 values indicating potent activity at low concentrations.
Cell Line IC50 (µM) Mechanism MCF-7 5.0 Apoptosis induction HeLa 3.5 Cell cycle arrest - Animal Model Study : In a murine model of colitis, administration of this compound led to a marked reduction in histological scores and inflammatory cytokines compared to control groups.
Q & A
Basic: What are the recommended synthetic strategies for preparing 2-(((Benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid?
Methodological Answer:
The synthesis involves three key steps:
Amine Protection : Use benzyloxycarbonyl (Cbz) chloride to protect the amino group, as demonstrated in structurally similar Cbz-protected amino acids like (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylbutanoic acid .
Fluorinated Cyclohexyl Incorporation : Introduce the 4,4-difluorocyclohexyl group via nucleophilic substitution or coupling reactions. Ensure anhydrous conditions to avoid hydrolysis of the fluorinated intermediate.
Carboxylic Acid Activation : Employ coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for carboxylate activation.
Purification : Use reverse-phase HPLC or recrystallization to achieve >95% purity, as seen in purification protocols for related Cbz-protected compounds .
Basic: What spectroscopic techniques are critical for characterizing this compound, and what spectral signatures should researchers prioritize?
Methodological Answer:
- NMR :
- ¹H NMR : Identify the Cbz group’s benzyl protons (δ 7.2–7.4 ppm) and the cyclohexyl fluorine coupling (²JHF splitting in adjacent protons).
- ¹³C NMR : Look for the Cbz carbonyl (δ ~155 ppm) and the carboxylic acid carbon (δ ~170 ppm).
- 19F NMR : Confirm the presence of the 4,4-difluoro substituents (δ ~-120 to -140 ppm for CF2 groups).
- HRMS : Validate molecular weight (e.g., expected [M+H]+ ion) with a tolerance of ±2 ppm .
- IR : Confirm the C=O stretch of the carboxylic acid (~1700 cm⁻¹) and the Cbz carbamate (~1680–1720 cm⁻¹) .
Basic: How does the stability of this compound vary under different pH and temperature conditions?
Methodological Answer:
- pH Stability :
- Thermal Stability :
- Store at -20°C in anhydrous solvents (e.g., DMSO or DMF) to prevent hydrolysis. Avoid repeated freeze-thaw cycles.
- Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to predict shelf life .
Advanced: How can researchers mechanistically study the role of the 4,4-difluorocyclohexyl group in modulating biological activity?
Methodological Answer:
- Comparative SAR Studies : Synthesize analogs with varying fluorination patterns (e.g., monofluoro or non-fluorinated cyclohexyl) and test activity in enzyme inhibition assays (e.g., IC50 determination).
- Computational Modeling :
- Use DFT (Density Functional Theory) to calculate the electron-withdrawing effect of fluorine on the cyclohexyl group’s conformation.
- Perform molecular docking to assess fluorine’s impact on target binding (e.g., hydrophobic interactions) .
Advanced: What experimental frameworks are used to evaluate the environmental fate of this compound?
Methodological Answer:
- Environmental Persistence :
- Conduct OECD 301 biodegradation tests to assess aerobic degradation in soil/water systems.
- Measure hydrolysis rates at pH 5, 7, and 9 using LC-MS to identify breakdown products .
- Bioaccumulation Potential :
- Determine logP (octanol-water partition coefficient) via shake-flask methods. A logP >3 suggests high bioaccumulation risk .
Advanced: How can researchers optimize synthetic yield while minimizing byproduct formation?
Methodological Answer:
- Design of Experiments (DoE) :
- Use factorial design to optimize reaction parameters (temperature, solvent polarity, stoichiometry).
- For example, higher temperatures (60–80°C) may accelerate coupling but risk racemization.
- In Situ Monitoring :
- Employ PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track reaction progress and intermediate stability .
Advanced: What analytical workflows are recommended for identifying degradation products in long-term stability studies?
Methodological Answer:
- LC-HRMS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients. Monitor for:
- Cbz Deprotection Products : e.g., free amine derivatives.
- Fluorine Loss : Detect defluorinated analogs via isotopic pattern analysis.
- MS/MS Fragmentation : Compare fragmentation pathways with reference standards to confirm structural assignments .
Advanced: How can researchers validate the compound’s purity and identity in compliance with ICH guidelines?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
